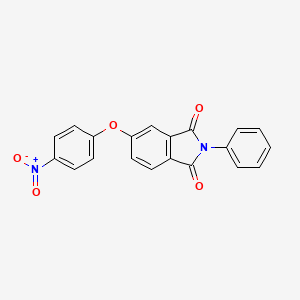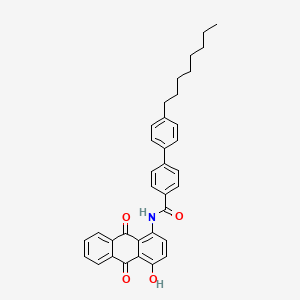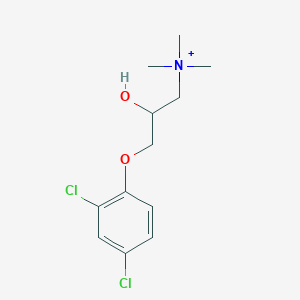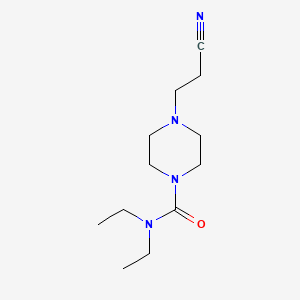
5-(4-nitrophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenoxy group attached to a phenyl-substituted isoindole-dione core, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction between 4-nitrophenol and a suitable phenyl-substituted isoindole-dione precursor. The reaction is often carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-(4-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine and palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrazine and palladium on carbon are commonly used for the reduction of the nitro group.
Substitution: Potassium carbonate and dimethyl sulfoxide (DMSO) are often used for nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The major product formed is the corresponding amino derivative.
Substitution: Various substituted phenoxy derivatives can be synthesized depending on the nucleophile used.
Scientific Research Applications
5-(4-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(4-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and isoindole-dione moieties may also contribute to its activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-(4-NITROPHENOXY)PHENYL-5-SUBSTITUTED-2H-1,2,4-TRIAZOLE-3-THIONES: These compounds share the nitrophenoxy group and exhibit similar chemical reactivity.
m-ARYLOXY PHENOLS: These compounds have similar structural features and are used in various industrial applications.
Uniqueness
5-(4-NITROPHENOXY)-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its isoindole-dione core differentiates it from other nitrophenoxy derivatives, providing unique opportunities for chemical modifications and applications .
Properties
Molecular Formula |
C20H12N2O5 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
5-(4-nitrophenoxy)-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C20H12N2O5/c23-19-17-11-10-16(27-15-8-6-14(7-9-15)22(25)26)12-18(17)20(24)21(19)13-4-2-1-3-5-13/h1-12H |
InChI Key |
QOWFZRRLJNKIPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B11710645.png)
![2-[2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)ethoxy]phenol](/img/structure/B11710652.png)


![6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11710674.png)
![2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710685.png)
![Methyl 4-[({2,2,2-trichloro-1-[(2-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11710690.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-methylbenzohydrazide](/img/structure/B11710698.png)

![(2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11710707.png)
![{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate](/img/structure/B11710709.png)

![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B11710718.png)

